Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3
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Overview
Description
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is a synthetic compound used primarily as an intermediate in the synthesis of Exatecan derivatives . It is a solid, white to off-white in color, and has a molecular weight of 629.66 g/mol . The compound is known for its role in scientific research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino acids. The compound is synthesized through a series of peptide coupling reactions, where each amino acid is sequentially added to the growing peptide chain. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as HPLC (High-Performance Liquid Chromatography) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc protecting group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Hydrolysis: Cleavage of ester or amide bonds under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIPEA in DMF.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include deprotected peptides, extended peptide chains, and hydrolyzed fragments .
Scientific Research Applications
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex peptides and peptidomimetics.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: As a precursor in the development of pharmaceutical compounds, including anticancer agents like Exatecan derivatives.
Industry: In the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is primarily related to its role as an intermediate in peptide synthesis. It facilitates the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated ester or amide. The molecular targets and pathways involved depend on the specific peptides or peptidomimetics being synthesized .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Another intermediate used in peptide synthesis.
Fmoc-Gly-Gly-Phe-OH: A simpler peptide used in similar applications.
Uniqueness
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CO-CH3 is unique due to its specific structure, which allows for the synthesis of Exatecan derivatives. Its combination of amino acids and protecting groups makes it particularly useful in the development of complex pharmaceutical compounds .
Properties
Molecular Formula |
C33H35N5O8 |
---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[[2-[[(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methyl acetate |
InChI |
InChI=1S/C33H35N5O8/c1-21(39)46-20-37-30(41)16-35-32(43)28(15-22-9-3-2-4-10-22)38-31(42)18-34-29(40)17-36-33(44)45-19-27-25-13-7-5-11-23(25)24-12-6-8-14-26(24)27/h2-14,27-28H,15-20H2,1H3,(H,34,40)(H,35,43)(H,36,44)(H,37,41)(H,38,42)/t28-/m0/s1 |
InChI Key |
XWQQDGZCBPDSMX-NDEPHWFRSA-N |
Isomeric SMILES |
CC(=O)OCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(=O)OCNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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